molecular formula C19H20N2O2S B2480760 2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 921536-30-3

2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2480760
CAS No.: 921536-30-3
M. Wt: 340.44
InChI Key: CLCPMIBIOHPIJH-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzo[d]thiazole ring and a dimethylphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide typically involves the reaction of 2,5-dimethylphenylamine with 6-ethoxybenzo[d]thiazole-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the dimethylphenyl and ethoxybenzo[d]thiazole groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-4-23-15-7-8-16-17(11-15)24-19(20-16)21-18(22)10-14-9-12(2)5-6-13(14)3/h5-9,11H,4,10H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCPMIBIOHPIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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